molecular formula C14H11ClF3N3O2 B13034055 Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate

Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate

Cat. No.: B13034055
M. Wt: 345.70 g/mol
InChI Key: PTCWXLQRYWZZJA-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H11ClF3N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine core, which is substituted with a chloro group, a trifluoromethyl group, and an ethyl ester group.

Preparation Methods

The synthesis of ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and the corresponding aniline derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-2-(trifluoromethyl)-5-pyrimidinecarboxylate: This compound has a similar pyrimidine core but differs in the position and nature of the substituents.

    Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.

    Triazole-Pyrimidine Hybrids: These compounds combine the pyrimidine core with a triazole ring, leading to different biological activities and applications.

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties .

Properties

Molecular Formula

C14H11ClF3N3O2

Molecular Weight

345.70 g/mol

IUPAC Name

ethyl 2-chloro-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)10-7-19-13(15)21-11(10)20-9-5-3-4-8(6-9)14(16,17)18/h3-7H,2H2,1H3,(H,19,20,21)

InChI Key

PTCWXLQRYWZZJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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